4-Bromo-7-(trifluoromethyl)quinoline
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Overview
Description
4-Bromo-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It is used in proteomics research .
Synthesis Analysis
The synthesis of this compound and similar compounds has been discussed in various studies . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis
The molecular weight of this compound is 276.05 . The InChI code for this compound is 1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, 4-bromo quinolines can be used as key intermediates to undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 276.06 and a density of 1.658 .Scientific Research Applications
Synthesis and Chemical Transformations
The research on 4-Bromo-7-(trifluoromethyl)quinoline primarily focuses on its synthesis and its potential as a precursor for various chemical transformations. For instance, derivatives of 4-trifluoromethylquinoline can be synthesized under carefully controlled conditions, involving the condensation of Et 4,4,4-trifluoroacetoacetate with anilines and subsequent cyclization. This process results in the formation of 4-trifluoromethyl-2-quinolinones, which can be further converted into 2-bromo-4-(trifluoromethyl)quinolines through heating with phosphoryl tribromide. These bromoquinolines can then undergo various transformations, including reduction to 4-(trifluoromethyl)quinolines, permutational halogen/metal exchange for carboxylation, and consecutive treatment with lithium diisopropylamide and dry ice for obtaining 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acids (Lefebvre, Marull, & Schlosser, 2003).
Furthermore, 4-bromo-2-(trifluoromethyl)quinolines have been synthesized through a catalyst-free synthesis method, showing that these derivatives exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts. This characteristic makes them suitable for bioimaging applications, particularly in live-cell imaging to specifically target Golgi apparatus in various cell lines (Chen et al., 2019).
Photophysical Properties and Biological Applications
The introduction of a trifluoromethyl group in quinoline derivatives has been found to significantly influence their photophysical properties. For example, quinolines containing both amino and trifluoromethyl groups exhibit strong fluorescence with large Stokes shifts, making them useful for bioimaging applications. This has led to the development of low-cost Golgi-localized probes for live-cell imaging, highlighting the utility of this compound derivatives in the field of molecular imaging and diagnostics (Chen et al., 2019).
Regiochemical Functionalization
Research has also explored the conditions under which regiochemical exhaustive functionalization reactions of multiply halogenated quinolines, including this compound, can be carried out. This includes the use of trimethylsilyl entities and iodine atoms as auxiliary substituents, allowing for the generation of organolithium intermediates and subsequent functionalization without impairing the bromine atom present at the 4-position. Such studies underscore the versatility of this compound as a scaffold for further chemical modifications (Marull & Schlosser, 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to target lipid kinases such as pi3ks, which are involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
It is likely that the compound interacts with its targets through a process of binding at the active site, leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with pi3ks, it may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed and exhibit high bioavailability .
Result of Action
Based on its potential targets, it may influence cell proliferation, apoptosis, and glucose metabolism .
Action Environment
The action, efficacy, and stability of 4-Bromo-7-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, the presence of dust can affect its stability . Additionally, its efficacy can be influenced by factors such as temperature, pH, and the presence of other compounds .
Safety and Hazards
Future Directions
4-Bromo-7-(trifluoromethyl)quinoline and similar compounds have potential applications in various fields. For instance, they have been used in the synthesis of other compounds . Additionally, a growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Properties
IUPAC Name |
4-bromo-7-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRZSGYZKGTTDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576390 |
Source
|
Record name | 4-Bromo-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-67-3 |
Source
|
Record name | 4-Bromo-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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